N-Phenylmaleamic acid

Antifungal Structure-Activity Relationship Candida

N-Phenylmaleamic acid (CAS 555-59-9) is a strategic intermediate for polymer and agrochemical R&D. Its open-ring structure is critical: it is the active herbicide antidote that increases glutathione levels in crops, unlike its inactive maleimide counterpart. For polymer scientists, it yields styrenic copolymers with a higher Tg than those made with N-Phenylmaleimide. Procure as a direct synthetic precursor to N-Phenylmaleimide or as an essential negative control in antifungal studies to validate the maleimide ring's mechanism of action. Ensure your research outcomes by starting with the correct molecular form.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 555-59-9
Cat. No. B147418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylmaleamic acid
CAS555-59-9
Synonyms4-oxo-4-(phenyamino)-2-butenoic acid
maleic acid anilide
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6-
InChIKeyWHZLCOICKHIPRL-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylmaleamic Acid (CAS 555-59-9): Technical Baseline and Procurement Essentials


N-Phenylmaleamic acid (CAS 555-59-9), also known as maleanilic acid, is a maleamic acid derivative with the molecular formula C₁₀H₉NO₃ [1]. This compound, a white to off-white solid at room temperature, is characterized by a maleamic acid backbone with a phenyl group attached to the nitrogen atom, exhibiting both acidic and basic properties due to its carboxylic acid and amine functional groups . It is a crucial intermediate in the synthesis of N-phenylmaleimide and serves as a building block in organic synthesis, pharmaceuticals, and materials science .

N-Phenylmaleamic Acid Procurement: Why Structural Analogs Are Not Direct Replacements


N-Phenylmaleamic acid, N-phenylmaleimide, and maleic anhydride share a common synthetic pathway but exhibit profoundly different chemical and biological behaviors. N-Phenylmaleamic acid is the ring-opened derivative of N-phenylmaleimide, and this structural difference dictates its unique role. For example, the closed-ring maleimide form possesses potent antifungal activity, while the open-ring maleamic acid form is largely inactive [1]. Conversely, in plant biology, the maleamic acid is the active herbicide antidote, while the maleimide acts as a pro-antidote that must first hydrolyze [2]. In polymer science, these structural differences manifest as distinct effects on the glass transition temperature (Tg) of copolymers [3]. Therefore, substituting one form for another without understanding these functional divergences can lead to experimental failure or compromised material properties.

Quantitative Evidence Guide for N-Phenylmaleamic Acid Differentiation


Antifungal Activity: Open-Ring Maleamic Acid vs. Closed-Ring Maleimide

N-Phenylmaleamic acid exhibits no meaningful antifungal activity against Candida species, a critical differentiation from its closed-ring analog, N-phenylmaleimide. This distinction is crucial for selecting the correct compound for antifungal studies [1].

Antifungal Structure-Activity Relationship Candida

Herbicide Antidote Activity: Maleamic Acid as the Active Species

In agricultural applications, N-phenylmaleamic acids are the actual active antidotes that protect crops like sorghum from herbicide injury. In contrast, the corresponding maleimides are pro-antidotes that must first undergo hydrolysis to the maleamic acid form to exert their protective effect [1].

Herbicide Antidote Agrochemical Glutathione

Polymer Glass Transition Temperature (Tg) Modulation

The incorporation of N-phenylmaleamic acid into styrene-based copolymers results in a higher glass transition temperature (Tg) compared to using N-phenylmaleimide or maleic anhydride. This quantifiable difference is critical for applications requiring specific thermal properties [1].

Polymer Chemistry Thermal Properties Copolymers

Solubility Profile in Key Organic Solvents

N-Phenylmaleamic acid exhibits a highly specific solubility profile, with exceptionally high solubility in dimethylformamide (DMF) and very low solubility in most other common organic solvents. This contrasts with the generally broader solubility of its closed-ring analog, N-phenylmaleimide [1].

Solubility Purification Formulation

Thermal Stability and Decomposition Pathway

N-Phenylmaleamic acid decomposes at 192°C, and notably dissociates into maleic anhydride and aniline when heated above 100°C in vacuo. This behavior is distinct from N-phenylmaleimide, which does not readily undergo this reverse dissociation [1].

Thermal Stability Decomposition Synthesis

N-Phenylmaleamic Acid: Recommended Application Scenarios Based on Evidence


Precursor for the Synthesis of N-Phenylmaleimide Monomers

N-Phenylmaleamic acid is the direct synthetic precursor to N-phenylmaleimide, a valuable monomer for high-performance polymers. The ring-closure dehydration of N-phenylmaleamic acid yields N-phenylmaleimide [1]. Researchers requiring N-phenylmaleimide for polymerization studies should procure N-phenylmaleamic acid as the starting material for its synthesis.

Active Ingredient for Herbicide Antidote Research

N-Phenylmaleamic acid itself is the active antidote that protects crops from herbicide damage, as demonstrated in sorghum treated with alachlor. Its mechanism involves increasing glutathione levels [1]. Agrochemical researchers developing new safeners should evaluate N-phenylmaleamic acid directly, rather than its pro-antidote maleimide counterpart.

Thermal Property Modifier in Styrenic Copolymers

When a higher glass transition temperature (Tg) is desired in a styrenic copolymer, N-phenylmaleamic acid is the preferred comonomer over N-phenylmaleimide or maleic anhydride. Its incorporation yields a copolymer with a Tg higher than that of the analogous N-phenylmaleimide copolymer [1]. Polymer scientists designing materials for elevated temperature applications should consider N-phenylmaleamic acid as a comonomer.

Antifungal Negative Control or Mechanistic Probe

Due to its lack of antifungal activity, N-phenylmaleamic acid serves as an ideal negative control in experiments designed to test the antifungal efficacy of N-phenylmaleimides. Its use confirms that antifungal activity is dependent on the intact maleimide ring [1]. Microbiologists and medicinal chemists should use N-phenylmaleamic acid to validate the mechanism of action of maleimide-based antifungals.

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